

Technical Guide: Spectroscopic Characterization of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Cat. No.: B1395413

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally verified spectroscopic data for **3-(2-Chloro-4,6-dimethylphenoxy)azetidine** (CAS No. 1219960-77-6) is not publicly available in the referenced literature.^[1] The following guide presents a representative dataset and protocols for illustrative purposes. The data is synthetically generated based on the chemical structure and spectroscopic principles of analogous compounds.

Abstract

This document provides a comprehensive technical overview of the standard spectroscopic characterization methods for the novel compound **3-(2-Chloro-4,6-dimethylphenoxy)azetidine**. The core objective is to present a clear framework for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, representative data tables, and standardized analysis workflows are provided to guide researchers in the analysis of this and related small molecules.

Compound Structure and Properties

- IUPAC Name: **3-(2-Chloro-4,6-dimethylphenoxy)azetidine**
- CAS Number: 1219960-77-6^[1]

- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight: 211.69 g/mol [1]

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure: (Note: Image is a representation of the structure)

Spectroscopic Data Summary (Representative)

The following tables summarize the expected spectroscopic data for the structural confirmation of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.95	s	1H	Ar-H (Position 5)
6.88	s	1H	Ar-H (Position 3)
4.90	p	1H	O-CH (Azetidine C3)
4.15	t	2H	CH ₂ (Azetidine C2/C4, cis)
3.85	t	2H	CH ₂ (Azetidine C2/C4, trans)
2.35	s	3H	Ar-CH ₃ (Position 6)
2.20	s	3H	Ar-CH ₃ (Position 4)
2.10	br s	1H	N-H (Azetidine)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
152.5	Ar-C (C1, C-O)
135.0	Ar-C (C4, C-CH ₃)
132.8	Ar-C (C6, C-CH ₃)
129.5	Ar-C (C5)
128.0	Ar-C (C3)
125.0	Ar-C (C2, C-Cl)
72.1	O-CH (Azetidine C3)
52.5	CH ₂ (Azetidine C2/C4)
20.5	Ar-CH ₃ (Position 6)
16.0	Ar-CH ₃ (Position 4)

Table 3: IR Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, br	N-H Stretch (Azetidine)
3050 - 3010	Weak	Ar C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1580, 1470	Strong	Ar C=C Bending
1240	Strong	Ar-O-C Asymmetric Stretch
1050	Strong	C-N Stretch
850	Strong	C-Cl Stretch

Table 4: Mass Spectrometry Data (ESI-TOF)

m/z Value	Ion Type	Notes
212.0837	[M+H] ⁺	Calculated for C ₁₁ H ₁₅ ClNO ⁺ : 212.0837
214.0808	[M+H] ⁺ (Isotope)	Expected for ³⁷ Cl isotope peak (~32% of M+H)
234.0656	[M+Na] ⁺	Sodium Adduct

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(2-Chloro-4,6-dimethylphenoxy)azetidine** (~10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer at 298 K. Data is processed using standard Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 32 scans.

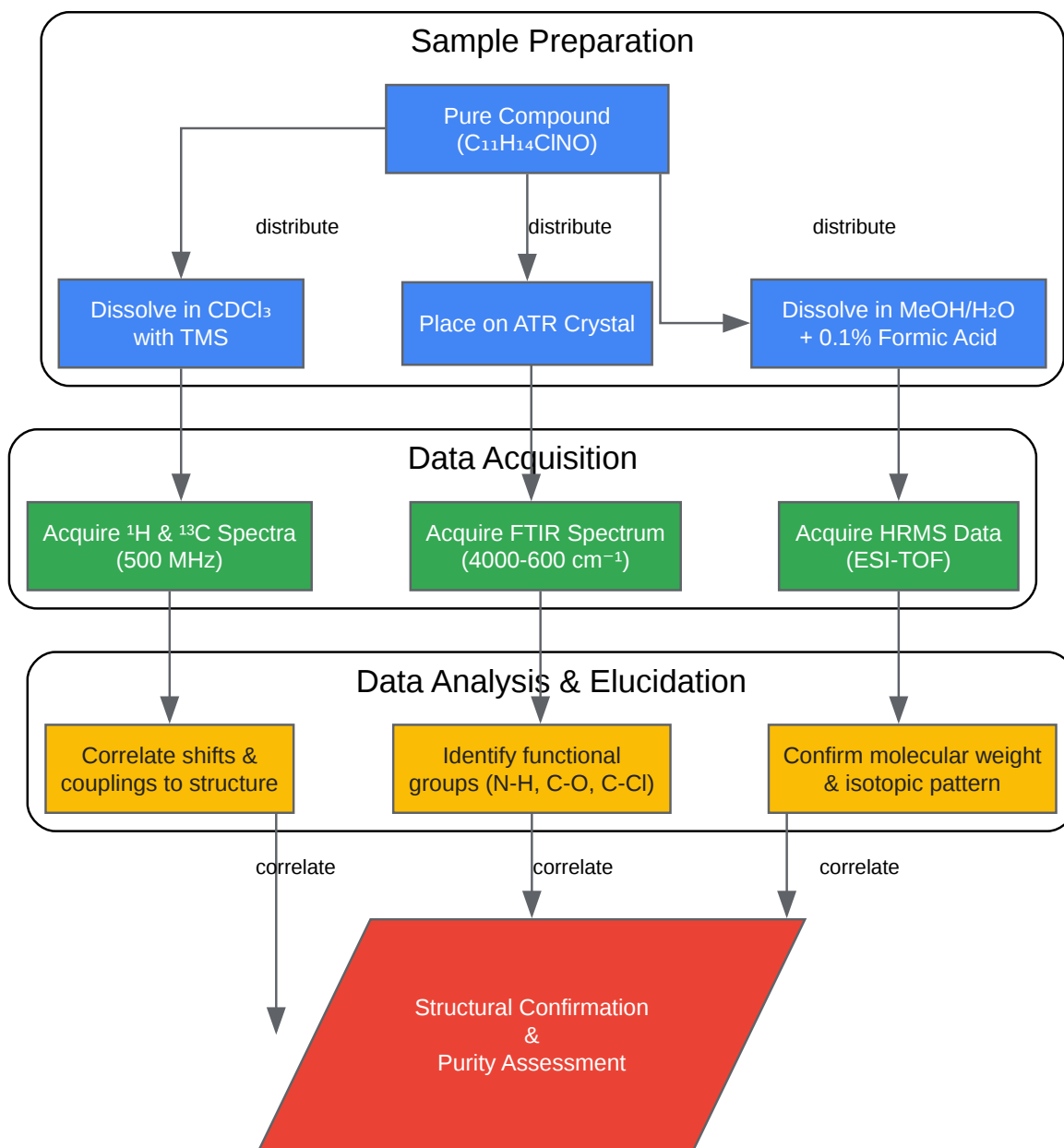
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed on a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source. The sample is dissolved in a methanol/water (1:1) solution with 0.1% formic acid and introduced via direct infusion. The analysis is conducted in positive ion mode, and the mass-to-charge ratio (m/z) is scanned from 100 to 500.

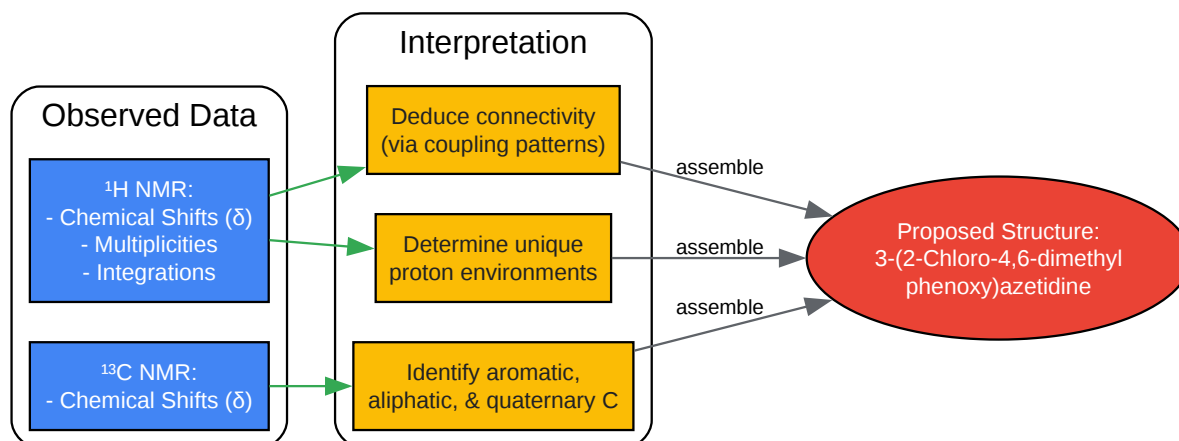
Workflow Visualizations

The following diagrams illustrate the logical workflows for compound characterization and data analysis.

Overall Spectroscopic Characterization Workflow



NMR Data to Structure Correlation Logic



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1219960-77-6 | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Synblock [synblock.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395413#spectroscopic-data-nmr-ir-ms-of-3-2-chloro-4-6-dimethylphenoxy-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com